40,000-Fold Higher Human Plasma Cholinesterase Inhibition Potency Versus Hexamethonium with Divergent Inhibition Mechanism
In the same study, hexafluorenium (HF1) inhibited human plasma cholinesterase (BChE) with a Ki of 2.4 × 10⁻⁹ M (pI₅₀ = 6.96), while hexamethonium (C6) exhibited a Ki of 6.7 × 10⁻² M (pI₅₀ = 2.4), representing a ~40,000-fold difference in inhibitory potency [1]. Kinetic analysis further revealed that C6 acts via a competitive mechanism (binding to the anionic site of the active center), whereas HF1 displays non-competitive inhibition consistent with binding to anionic side receptors that induce a conformational change impairing the acylation step [1].
| Evidence Dimension | Human plasma cholinesterase (BChE) inhibition potency and mechanism |
|---|---|
| Target Compound Data | Ki = 2.4 × 10⁻⁹ M (pI₅₀ = 6.96); non-competitive inhibition |
| Comparator Or Baseline | Hexamethonium (C6): Ki = 6.7 × 10⁻² M (pI₅₀ = 2.4); competitive inhibition |
| Quantified Difference | ~40,000-fold greater potency; non-competitive vs. competitive mechanism |
| Conditions | In vitro human plasma cholinesterase assay, substrate: benzoylcholine, 25°C, pH 7.4 (Naunyn-Schmiedeberg's Arch Pharmacol, 1976) |
Why This Matters
For procuring a BChE inhibitor with extremely high potency and a defined non-competitive mechanism suitable for crystallographic or kinetic studies, hexafluorenium is irreplaceable by simple alkane-bis-onium analogs like hexamethonium.
- [1] Schuh FR (1976). Interaction of hexafluorenium with human plasma cholinesterase in comparison with hexamethonium. Naunyn-Schmiedeberg's Arch Pharmacol, 293:11. PMID: 948350. View Source
